1-Bromo-3-fluoro-4-methyl-2-(methylsulfanyl)benzene

Overview

Description

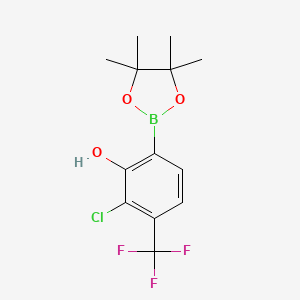

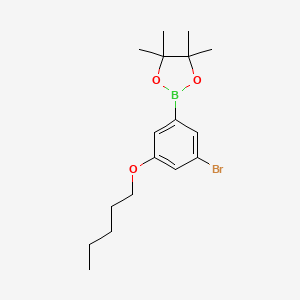

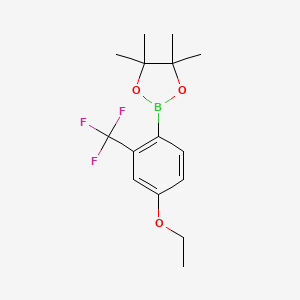

1-Bromo-3-fluoro-4-methyl-2-(methylsulfanyl)benzene is a chemical compound with the CAS Number: 2121513-16-2 . It has a molecular weight of 235.12 . The IUPAC name for this compound is (6-bromo-2-fluoro-3-methylphenyl)(methyl)sulfane .

Molecular Structure Analysis

The InChI code for 1-Bromo-3-fluoro-4-methyl-2-(methylsulfanyl)benzene is 1S/C8H8BrFS/c1-5-3-4-6(9)8(11-2)7(5)10/h3-4H,1-2H3 . This code provides a standard way to encode the compound’s molecular structure and formula.Physical And Chemical Properties Analysis

The compound has a molecular weight of 235.12 . It is stored at a temperature of 2-8°C . Other physical and chemical properties like boiling point, density, etc., are not provided in the search results.Scientific Research Applications

Radiosynthesis Applications

1-Bromo-3-fluoro-4-methyl-2-(methylsulfanyl)benzene has been used in the preparation of radiolabeled compounds. In a study by Namolingam et al. (2001), 1-[18F]Fluoromethyl-4-methyl-benzene was prepared from its bromo analogue. This process involved nucleophilic substitution reactions with [18F]fluoride on dihalo analogues, providing new bifunctional labelling agents for potential applications in medical imaging and diagnostics (Namolingam, Luthra, Brady, & Pike, 2001).

Organic Synthesis and Crystallography

The compound has been used in organic synthesis and crystallography studies. For example, Choi et al. (2008) synthesized a related compound, methyl 2-(5-bromo-3-methylsulfanyl-1-benzofuran-2-yl)acetate, and analyzed its crystal structure, which involved C—H⋯π interactions and weak intermolecular C—H⋯O hydrogen bonds (Choi, Seo, Son, & Lee, 2008).

Enzymatic Oxidation for Asymmetric Synthesis

The compound has also been a subject in enzymatic oxidation research. Finn et al. (2005) explored the toluene dioxygenase-mediated oxidation of a series of bromo(methylsulfanyl)benzenes, including 1-Bromo-3-fluoro-4-methyl-2-(methylsulfanyl)benzene, to create new metabolites. These metabolites have potential applications in asymmetric synthesis (Finn, Pavlyuk, & Hudlický, 2005).

Antimicrobial Activity Research

Additionally, compounds structurally related to 1-Bromo-3-fluoro-4-methyl-2-(methylsulfanyl)benzene have been studied for antimicrobial properties. Liaras et al. (2011) investigated a series of compounds with similar structural features for their antimicrobial activity against various bacteria and fungi, indicating a potential area of application for related compounds (Liaras, Geronikaki, Glamočlija, Ćirić, & Soković, 2011).

Fluorination and Nucleophilic Aromatic Substitution

Research by Zhao et al. (2016) on the fluorination of 1-(2,2-dibromovinyl)benzene derivatives using wet tetra-n-butylammonium fluoride highlights the significance of halogenated compounds, like 1-Bromo-3-fluoro-4-methyl-2-(methylsulfanyl)benzene, in developing new synthetic methods for fluorinated compounds (Zhao, Ming, Tang, & Zhao, 2016).

Safety and Hazards

properties

IUPAC Name |

1-bromo-3-fluoro-4-methyl-2-methylsulfanylbenzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8BrFS/c1-5-3-4-6(9)8(11-2)7(5)10/h3-4H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YJDZKKRSZFXWIG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=C(C=C1)Br)SC)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8BrFS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101228323 | |

| Record name | Benzene, 1-bromo-3-fluoro-4-methyl-2-(methylthio)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101228323 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

235.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Bromo-3-fluoro-4-methyl-2-(methylsulfanyl)benzene | |

CAS RN |

2121513-16-2 | |

| Record name | Benzene, 1-bromo-3-fluoro-4-methyl-2-(methylthio)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2121513-16-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzene, 1-bromo-3-fluoro-4-methyl-2-(methylthio)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101228323 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.